Comparative A2A Receptor Agonist Potency in Renal Artery Vasodilation
In a rabbit renal artery perfusion model, CPCA demonstrates a significant 70-fold increase in vasodilatory potency compared to adenosine itself. The study also confirms CPCA's efficacy as comparable to the selective A2A agonist CGS21680, while the A1-selective agonist CPA is completely ineffective [1].
| Evidence Dimension | Vasodilation Potency (EC50) |
|---|---|
| Target Compound Data | ~0.1 µM |
| Comparator Or Baseline | Adenosine (EC50 ~7 µM); CGS21680 (EC50 ~0.1 µM); CPA (ineffective) |
| Quantified Difference | 70-fold more potent than adenosine; equipotent to CGS21680 |
| Conditions | Rabbit renal arteries preconstricted with noradrenaline (0.4 µM) |
Why This Matters
CPCA offers a substantial potency advantage over adenosine for renal A2A-mediated vasodilation studies, with performance equivalent to the gold-standard A2A agonist CGS21680.
- [1] Rump LC, et al. Adenosine mediates nitric-oxide-independent renal vasodilation by activation of A2A receptors. J Hypertens. 1999 Dec;17(12 Pt 2):1987-93. View Source
